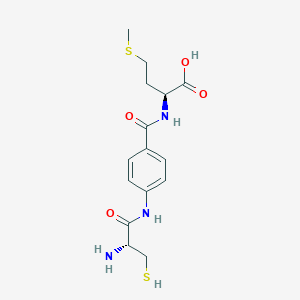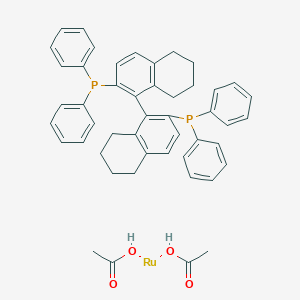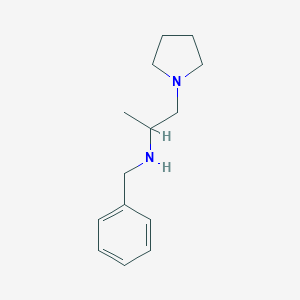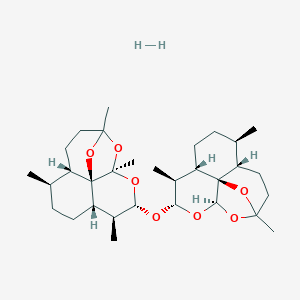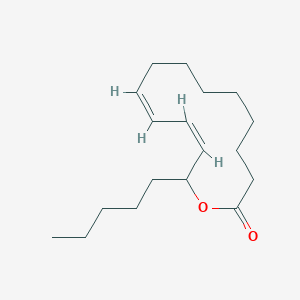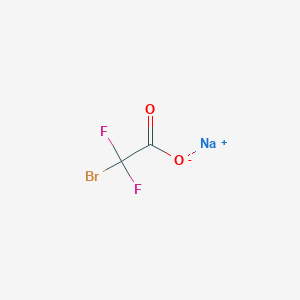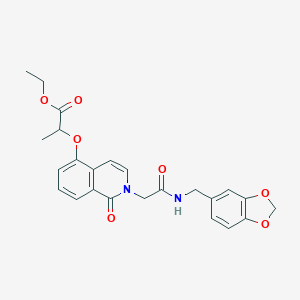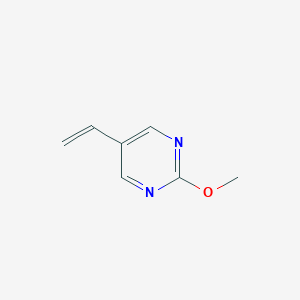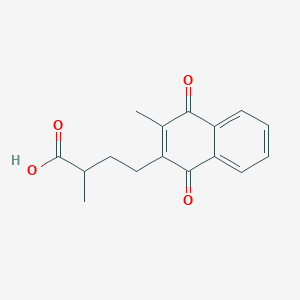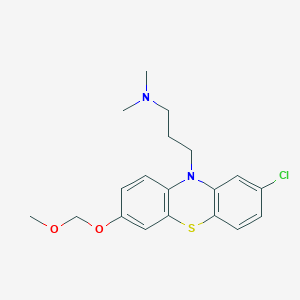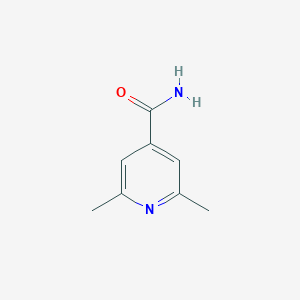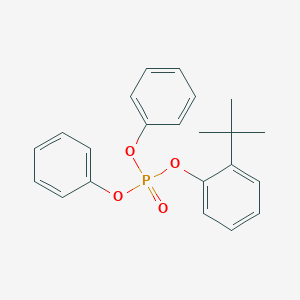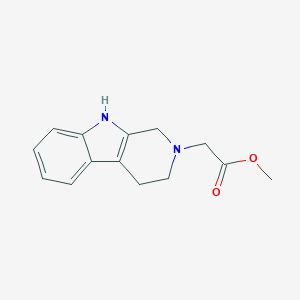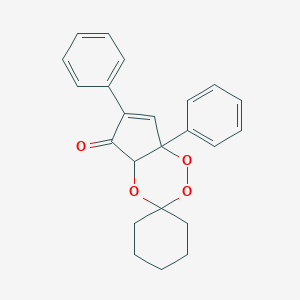
Hexatroxanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-methyl-8-nitrocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. This compound is known for its light yellow to light brown color and solid state at room temperature . It has a molecular formula of C10H7NO5 and a molecular weight of 221.17 g/mol . The compound is notable for its antibacterial and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methyl-8-nitrocoumarin typically involves the nitration of 7-Hydroxy-4-methylcoumarin. One common method is the Pechmann condensation, which uses resorcinol and ethyl acetoacetate as starting materials . The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating under reflux conditions . After the reaction, the product is purified through recrystallization using ethanol .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxy-4-methyl-8-nitrocoumarin are not widely documented, the general approach involves large-scale synthesis using similar starting materials and catalysts as in laboratory synthesis. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-4-methyl-8-nitrocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-Hydroxy-4-methyl-8-aminocoumarin.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives of coumarin.
Reduction: 7-Hydroxy-4-methyl-8-aminocoumarin.
Substitution: Ethers or esters of 7-Hydroxy-4-methyl-8-nitrocoumarin.
Scientific Research Applications
7-Hydroxy-4-methyl-8-nitrocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli.
Medicine: Potential antioxidant properties make it a candidate for studying oxidative stress-related diseases.
Industry: Used in the development of fluorescent dyes and as a precursor for other coumarin derivatives.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-methyl-8-nitrocoumarin involves its interaction with biological molecules. Its antibacterial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their metabolic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit lipid peroxidation in biological membranes .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the nitro group, making it less active in certain reactions.
4-Methyl-8-nitrocoumarin: Lacks the hydroxyl group, affecting its solubility and reactivity.
7-Hydroxy-4-methyl-8-aminocoumarin: Formed by the reduction of 7-Hydroxy-4-methyl-8-nitrocoumarin, with different biological activities.
Uniqueness: 7-Hydroxy-4-methyl-8-nitrocoumarin is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activities. Its combination of antibacterial and antioxidant properties makes it a valuable compound for various research applications .
Properties
CAS No. |
124378-34-3 |
|---|---|
Molecular Formula |
C23H22O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6,7a-diphenylspiro[4aH-cyclopenta[e][1,2,4]trioxine-3,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C23H22O4/c24-20-19(17-10-4-1-5-11-17)16-23(18-12-6-2-7-13-18)21(20)25-22(26-27-23)14-8-3-9-15-22/h1-2,4-7,10-13,16,21H,3,8-9,14-15H2 |
InChI Key |
VWFPUOYWYFLBNX-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCC2(CC1)OC3C(=O)C(=CC3(OO2)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
hexatroxanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


